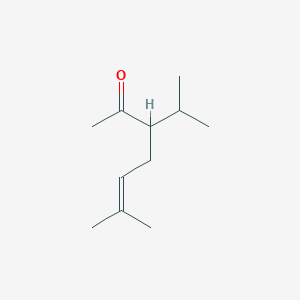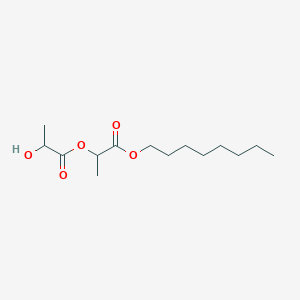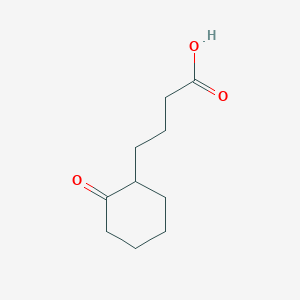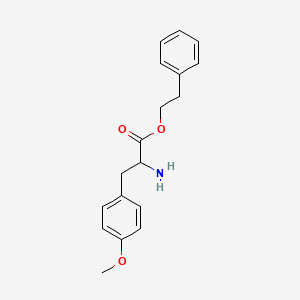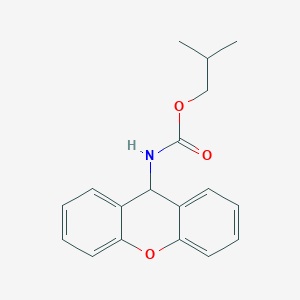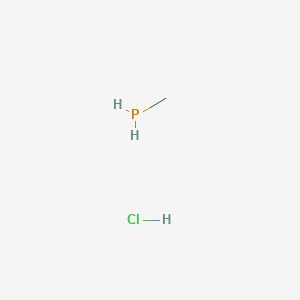
Methylphosphane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylphosphane;hydrochloride, also known as methylphosphine hydrochloride, is an organophosphorus compound with the chemical formula CH₅P·HCl. It is a derivative of methylphosphine (CH₃PH₂), which is the simplest organophosphorus compound. This compound is typically encountered as a colorless gas that condenses to a colorless liquid and is known for its malodorous nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylphosphane;hydrochloride can be synthesized through the methylation of phosphide salts. One common method involves the reaction of potassium phosphide (KPH₂) with methyl iodide (MeI) to produce methylphosphine (CH₃PH₂), which is then treated with hydrochloric acid (HCl) to form this compound .
[ \text{KPH}_2 + \text{MeI} \rightarrow \text{CH}_3\text{PH}_2 + \text{KI} ] [ \text{CH}_3\text{PH}_2 + \text{HCl} \rightarrow \text{CH}_3\text{PH}_2\cdot\text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methylphosphane;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form methylphosphonous acid (CH₃P(H)O₂H) when exposed to oxygen.
Protonation: It protonates to give the phosphonium ion (CH₃PH₃⁺) in the presence of strong acids.
Deprotonation: With strong bases, it can be deprotonated to form methyl phosphide derivatives.
Common Reagents and Conditions
Oxidation: Oxygen (O₂) is commonly used as the oxidizing agent.
Protonation: Strong acids like hydrochloric acid (HCl) are used for protonation.
Deprotonation: Strong bases such as potassium hydroxide (KOH) are used for deprotonation.
Major Products Formed
Oxidation: Methylphosphonous acid (CH₃P(H)O₂H)
Protonation: Phosphonium ion (CH₃PH₃⁺)
Deprotonation: Methyl phosphide derivatives
Applications De Recherche Scientifique
Methylphosphane;hydrochloride has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of methylphosphane;hydrochloride involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in various substitution reactions. Its ability to form phosphonium ions and phosphide derivatives allows it to interact with different chemical species, influencing their reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylphosphine: Similar to methylphosphine but with an ethyl group (C₂H₅) instead of a methyl group (CH₃).
Dimethylphosphine: Contains two methyl groups attached to the phosphorus atom.
Trimethylphosphine: Contains three methyl groups attached to the phosphorus atom.
Uniqueness
Methylphosphane;hydrochloride is unique due to its simple structure and high reactivity. Its ability to form various derivatives and participate in multiple types of reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
4731-55-9 |
|---|---|
Formule moléculaire |
CH6ClP |
Poids moléculaire |
84.48 g/mol |
Nom IUPAC |
methylphosphane;hydrochloride |
InChI |
InChI=1S/CH5P.ClH/c1-2;/h2H2,1H3;1H |
Clé InChI |
ITJVPEZNDRPYMC-UHFFFAOYSA-N |
SMILES canonique |
CP.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



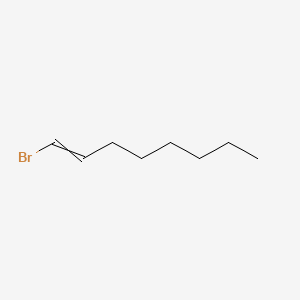
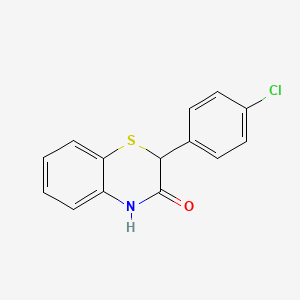
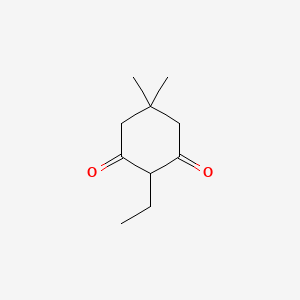
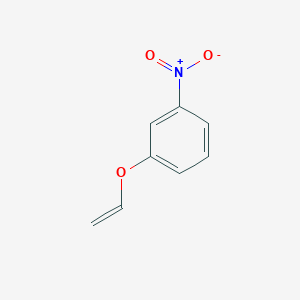
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)
